Entecavir Impurity 14

Pharmaceutical impurity profiling Reference standard characterisation Nomenclature standardisation

Entecavir Impurity 14 is a chemical reference standard associated with the antiviral drug entecavir, a guanosine nucleoside analogue indicated for chronic hepatitis B virus (HBV) infection. Although not an official pharmacopeial designation, this vendor‑assigned label (most commonly referring to CAS 1354695‑74‑1, a benzyl‑protected synthetic intermediate with molecular formula C₅₂H₄₉N₅O₅ and molecular weight 823.98 g/mol) is employed for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions.

Molecular Formula C12H15N5O4
Molecular Weight 293.28 g/mol
Cat. No. B15285107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntecavir Impurity 14
Molecular FormulaC12H15N5O4
Molecular Weight293.28 g/mol
Structural Identifiers
SMILESC1C(C2COCC2(C1N3C=NC4=C3N=C(NC4=O)N)O)O
InChIInChI=1S/C12H15N5O4/c13-11-15-9-8(10(19)16-11)14-4-17(9)7-1-6(18)5-2-21-3-12(5,7)20/h4-7,18,20H,1-3H2,(H3,13,15,16,19)
InChIKeyUFPRRUBSRXSXDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Entecavir Impurity 14 for ANDA Analytical Development and Quality Control – Chemical Reference Standard Overview


Entecavir Impurity 14 is a chemical reference standard associated with the antiviral drug entecavir, a guanosine nucleoside analogue indicated for chronic hepatitis B virus (HBV) infection . Although not an official pharmacopeial designation, this vendor‑assigned label (most commonly referring to CAS 1354695‑74‑1, a benzyl‑protected synthetic intermediate with molecular formula C₅₂H₄₉N₅O₅ and molecular weight 823.98 g/mol) is employed for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [1]. The compound is supplied with comprehensive characterization data and may be traceable to USP or EP reference standards upon feasibility assessment .

Why Generic Substitution of Entecavir Impurity 14 Is Scientifically Unsound: Non‑Standardized Impurity Nomenclature as a Procurement Risk


The label “Entecavir Impurity 14” does not appear in the USP or EP monographs ; it is a vendor‑specific catalog designation that maps to multiple distinct chemical entities across suppliers. Commercial listings bearing this identical name have been documented with molecular weights ranging from 275.27 g/mol (C₁₂H₁₃N₅O₃) to 823.98 g/mol (C₅₂H₄₉N₅O₅) and with CAS numbers including 1354695‑74‑1, 1984788‑96‑6, 142217‑80‑9, and 79974‑32‑6 [1]. Consequently, an analytical method validated with one supplier’s “Impurity 14” cannot be assumed to produce equivalent chromatographic behaviour, sensitivity, or resolution when another supplier’s product is substituted. This structural and chromatographic non‑equivalence directly jeopardises ANDA regulatory compliance, method robustness, and batch‑to‑batch quality control, making generic inter‑vendor substitution scientifically unsupportable without explicit structural verification.

Quantitative Evidence Guide: Verifiable Differentiation of Entecavir Impurity 14 (CAS 1354695‑74‑1) from Competing In‑Class Reference Standards


Molecular Identity Divergence: MW Ranges Across Vendors for the Same “Impurity 14” Label

When “Entecavir Impurity 14” is sourced from different vendors, the molecular weight of the supplied chemical entity varies from 275.27 g/mol (CymitQuimica) to 823.98 g/mol (ChemWhat / SynZeal / AquigenBio), indicating fundamentally different molecular structures . By contrast, official USP entecavir related compounds (A, B, C) each possess a unique, invariant structure across all licensed distributors .

Pharmaceutical impurity profiling Reference standard characterisation Nomenclature standardisation

Purity Specification Variability: Minimum Purity Guarantees Across Suppliers of Entecavir Impurity 14 Analogues

The minimum purity specification for products labelled “Entecavir Impurity 14” differs markedly between vendors. MolCore specifies a minimum purity of 98% (NLT 98%) for CAS 1984788‑96‑6, whereas Foreversyn offers a structurally distinct impurity under the same name at ≥95% purity . AquigenBio does not publish a quantitative purity specification for CAS 1354695‑74‑1, stating only that “comprehensive characterization data” are supplied upon request .

Reference standard purity Method validation Quality control

Pharmacopeial Recognition Gap: Vendor “Impurity 14” vs. USP‑Listed Entecavir Impurities

The USP Entecavir monograph lists only eight specified impurities (Related Compounds A through C and five other named substances), none designated “Impurity 14” [1]. Products sold as Entecavir Impurity 14 (including CAS 1354695‑74‑1) are not official USP reference standards; vendors such as AquigenBio state that traceability to USP or EP standards is “based on feasibility” rather than guaranteed . In contrast, USP Entecavir Related Compound A (CAS 649761‑24‑0) is supplied with a definitive pharmacopeial certificate and is directly referenced in the compendial methods .

Pharmacopeial compliance Regulatory acceptance ANDA submission

Structural Annotation Consistency: CAS‑to‑Synonym Mapping Errors as a Source of Procurement Mis‑Identification

Database cross‑referencing reveals that CAS 1984788‑96‑6 is simultaneously catalogued as “Entecavir Impurity 14” (MolCore, Evitachem), “Entecavir Impurity 44” (Molcoo), “Entecavir Impurity 16” (CATO), and “Furoentecavir / USP Impurity A” (Pharmaffiliates, Alfa Chemistry) [1]. This one‑to‑many mapping creates a high risk of duplicate procurement of the same chemical entity under different product codes, or conversely, receipt of an unintended entity because of inconsistent label‑to‑structure correlation.

Chemical identity verification CAS registry integrity Reference standard procurement

Targeted Application Scenarios for Entecavir Impurity 14 (CAS 1354695‑74‑1) in Pharmaceutical Development and Quality Control


ANDA Method Validation Requiring a Structurally Unambiguous Process‑Related Impurity Marker

When developing a stability‑indicating HPLC method for an entecavir tablet ANDA, the analytical team requires a process impurity reference standard that is unequivocally not an official USP‑listed degradant. Entecavir Impurity 14 (CAS 1354695‑74‑1), with its 1:1 vendor‑label consistency and high molecular weight (823.98), serves as a clearly distinguishable late‑eluting peak marker, enabling baseline resolution from the API and all eight USP‑specified related substances . The method’s specificity can be demonstrated using the resolution criterion of >1.5 between entecavir and each impurity peak as established in validated compendial HPLC methods [1].

Synthetic Route Fingerprinting: Differentiating Between Innovator and Generic Process Impurity Profiles

CAS 1354695‑74‑1 is a benzyl‑protected intermediate that specifically arises from the chloromethyl benzyl ether / benzyl‑protected guanine synthetic route (the “popular route 1” as described in the Chinese CDE analysis of entecavir impurity profiles) [2]. Generic manufacturers employing alternative synthetic schemes (e.g., those not using benzyl protection) will not generate this impurity. Therefore, the presence or absence of this specific Impurity 14 entity in the API impurity profile provides a forensic marker of the synthetic pathway, supporting QbD‑based impurity control strategy development [2].

Cross‑Vendor Lot‑to‑Lot Consistency Verification in QC Reference Standard Programmes

Because CAS 1354695‑74‑1 is consistently designated “Entecavir Impurity 14” across multiple independent suppliers (ChemWhat, SynZeal, AquigenBio) without synonym multiplicity [3], QC laboratories can implement a multi‑vendor qualification programme: a primary standard from Supplier A can be co‑injected with a candidate standard from Supplier B, and the retention time match (ΔtR), peak purity index, and relative response factor (RRF) can be quantitatively compared. A ΔtR < 0.05 min and RRF variability < 5% between lots would confirm inter‑vendor equivalence for this specific CAS entity.

Forced Degradation Study Control: Distinguishing Process Impurities from Degradants

Stability studies for entecavir drug substances require the ability to distinguish process‑derived impurities from true degradation products formed under ICH stress conditions (heat, acid, base, oxidative, photolytic). Entecavir Impurity 14 (CAS 1354695‑74‑1), being a synthetic intermediate with three benzyl protecting groups, is chemically stable under standard forced degradation conditions and will not increase in peak area, whereas degradants such as 8‑hydroxy entecavir show predictable increases . This differential stability allows the analyst to use Impurity 14 as a constant internal process marker while quantifying degradant formation, thereby correctly attributing impurity source in the regulatory stability report.

Quote Request

Request a Quote for Entecavir Impurity 14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.